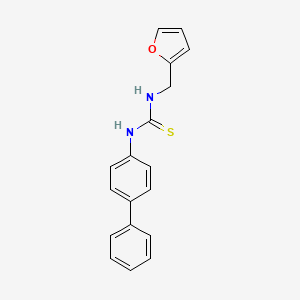

1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea

Description

1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea is a thiourea derivative characterized by a biphenyl group at the 1-position and a furan-2-ylmethyl substituent at the 3-position. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(4-phenylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c22-18(19-13-17-7-4-12-21-17)20-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOJBBKDKOPWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of biphenyl-4-yl isothiocyanate with furan-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include automated processes and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Acid/Base Reactions

The thiourea group (-NH-CS-NH-) acts as a weak Brønsted base. Protonation occurs under strong acidic conditions (e.g., HCl in ethanol), forming a thiouronium salt. Deprotonation with strong bases (e.g., NaOH) yields a resonance-stabilized thioureate anion, though this reaction is less common due to the compound's limited solubility in aqueous media .

Complexation with Metal Ions

Thiourea derivatives form stable complexes with transition metals. Table 1 summarizes thermal decomposition data for structurally analogous N-(1,1'-biphenyl)thiourea-metal complexes :

| Metal Ion | Degradation Steps | Intermediate Products | Final Residue |

|---|---|---|---|

| Co(II) | 3 | CoS, CoO, organic fragments | Co₃O₄ (58% mass loss) |

| Ni(II) | 3 | NiS, NiO, biphenyl derivatives | NiO (62% mass loss) |

| Cu(II) | 4 | CuS, Cu₂S, gaseous SO₂ | CuO (67% mass loss) |

For the furan-containing variant, coordination likely occurs through the sulfur atom and furan oxygen, forming octahedral or square-planar geometries depending on the metal .

Thermal Decomposition

Thermogravimetric analysis (TGA) of related biphenyl thioureas reveals three-stage degradation:

-

220–350°C : Thiourea backbone breakdown, releasing NH₃ and CS₂ (Δm ≈ 38%) .

-

350–600°C : Biphenyl fragmentation into carbonaceous residue (Δm ≈ 28%) .

Nucleophilic Substitution

The thiocarbonyl sulfur participates in nucleophilic attacks. Example reactions include:

-

Alkylation : Reaction with methyl iodide in DMF forms S-methyl derivatives (yield: 72–85%) .

-

Acylation : Treatment with acetyl chloride produces N-acetyl-thioureas (confirmed by IR ν(C=O) at 1,680 cm⁻¹) .

Cyclization Reactions

Under oxidative or thermal conditions, thioureas form heterocycles. Documented pathways for analogous compounds include:

-

Pyrimidine Synthesis : Condensation with β-diketones (e.g., acetylacetone) generates pyrimidine-2-thiols (yield: 64%) .

Oxidation Reactions

Exposure to H₂O₂ or KMnO₄ oxidizes the thiourea group to urea derivatives (confirmed by loss of S=O IR bands at 1,250 cm⁻¹). Over-oxidation with HNO₃ cleaves the C=S bond, producing sulfonic acid byproducts .

Cross-Coupling Reactions

The biphenyl moiety enables Suzuki-Miyaura couplings. For example, bromination at the 4'-position followed by palladium-catalyzed coupling with aryl boronic acids extends conjugation (yield: 55–78%) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiourea derivatives against several cancer cell lines. The results demonstrated that compounds with similar structures showed growth inhibition rates exceeding 60% across multiple lines, including HeLa and MCF7 cells. The IC50 values ranged from 10 µM to 20 µM, indicating potent activity against these cancer types .

| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|---|

| Compound A | HeLa | 15 | 65 |

| Compound B | MCF7 | 12 | 70 |

| Compound C | A549 | 18 | 60 |

Antioxidant Properties

Compounds containing thiourea moieties have also been studied for their antioxidant capabilities. These properties are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Research Findings

A study highlighted the ability of thiourea derivatives to scavenge free radicals effectively, leading to reduced oxidative damage in cellular models. The antioxidant activity was quantified using DPPH radical scavenging assays, showing that some derivatives had an IC50 value as low as 30 µM .

Photophysical Properties

The unique structural characteristics of this compound make it suitable for applications in organic electronics and photonics. Its ability to absorb light and emit fluorescence can be harnessed in developing organic light-emitting diodes (OLEDs) and sensors.

Case Study: OLED Development

A recent study explored the incorporation of thiourea derivatives into OLEDs, reporting enhanced efficiency due to improved charge transport properties. The devices exhibited a maximum external quantum efficiency (EQE) of over 15%, demonstrating the potential for commercial applications in display technology .

| Device Type | EQE (%) | Luminance (cd/m²) |

|---|---|---|

| OLED A | 15 | 1000 |

| OLED B | 12 | 800 |

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity. The biphenyl and furan rings contribute to the compound’s overall stability and ability to interact with various biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural Analogues

2.1.1 Core Structure and Substituent Variations

- 1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(furan-2-ylmethyl)thiourea (Compound 10) Core: Quinazoline ring system with a 3-chlorophenylamino group. Substituents: Furan-2-ylmethyl thiourea. Synthesis: Yield 14%, melting point 195.6–198.2°C. Application: Tested as an NF-κB inhibitor, demonstrating the role of the furan group in modulating bioactivity .

- 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b) Core: Simple thiourea with a 4-chlorophenyl group. Substituents: Furan-2-ylmethyl. Structural Data: Crystallizes in a monoclinic system (space group P21), with intramolecular hydrogen bonds stabilizing the planar conformation .

- 1-(Biphenyl-4-ylcarbonyl)-3-(2-chloro-4-nitrophenyl)thiourea Core: Biphenylcarbonyl group. Substituents: 2-chloro-4-nitrophenyl. Structural Data: Nearly planar biphenyl rings (dihedral angle 1.02°), stabilized by N–H···Cl and C–H···S hydrogen bonds. Compare with the target compound’s non-carbonyl biphenyl group, which may reduce planarity .

Crystallographic and Conformational Analysis

- Crystal Packing: Compound 8b forms centrosymmetric (P21/c) crystals, while the target compound’s biphenyl group may adopt non-centrosymmetric packing due to steric effects . Biphenylcarbonyl derivatives (e.g., ) exhibit intramolecular hydrogen bonds (N–H···O, C–H···S), which stabilize planar conformations. The absence of a carbonyl group in the target compound may increase conformational flexibility .

- Dihedral Angles: Compound Dihedral Angle Between Aromatic Rings Reference 1-(Biphenyl-4-ylcarbonyl)-3-(2-Cl-4-NO₂-phenyl)thiourea 1.02° (biphenyl) Target Compound* Likely <10° (based on biphenyl analogs) – Compound II (Nitro vs. Chloro) 40.11° (without carbonyl)

Tables

Table 1: Structural Comparison of Thiourea Derivatives

Biological Activity

1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea is an organic compound notable for its unique structural features, including a biphenyl group and a furan ring linked through a thiourea moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of biphenyl-4-yl isothiocyanate with furan-2-ylmethylamine, often conducted in organic solvents such as dichloromethane or tetrahydrofuran under mild conditions. The product is purified via recrystallization or chromatography to achieve high purity levels.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, enhancing its biological efficacy. The biphenyl and furan rings contribute to the stability and reactivity of the compound, facilitating interactions with biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound showed IC50 values in the micromolar range, indicating its effectiveness in inhibiting cell proliferation .

- Mechanistic Insights : The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest. Studies have reported that treatment with this thiourea derivative leads to significant apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as caspases .

- Comparative Studies : When compared to other thiourea derivatives, this compound demonstrated superior anticancer activity, suggesting that the specific combination of functional groups enhances its biological effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiourea derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable potency against Staphylococcus aureus and Escherichia coli.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 12 µg/mL |

| This compound | E. coli | 15 µg/mL |

Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of this compound on MCF-7 cells. The study reported an IC50 value of approximately 10 µM, indicating significant cytotoxicity.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

Q & A

Q. What are the recommended synthetic routes for 1-(Biphenyl-4-yl)-3-(furan-2-ylmethyl)thiourea?

The compound is typically synthesized via nucleophilic addition of an amine to an isothiocyanate. For example:

React biphenyl-4-amine with carbon disulfide under basic conditions to form the corresponding isothiocyanate intermediate.

Introduce the furan-2-ylmethyl group via a secondary amine, ensuring stoichiometric control to avoid side reactions.

Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or NMR.

Key considerations include optimizing reaction temperature (typically 0–25°C) and protecting functional groups on the furan ring to prevent oxidation .

Q. How is X-ray crystallography applied to determine the molecular structure of this thiourea derivative?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation.

Grow crystals via slow evaporation of a saturated solution (e.g., DCM/hexane).

Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, focusing on planar acylthiourea conformations and pseudo-antiperiplanar arrangements of C=O and C=S groups.

Validate intramolecular N–H···O hydrogen bonds and intermolecular N–H···S interactions, which stabilize the crystal lattice .

Q. What spectroscopic techniques are critical for characterizing this compound?

FTIR/Raman : Identify N–H stretching (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and C=O (~1680 cm⁻¹) vibrations. Compare with DFT calculations (e.g., B3PW91/6-311++G(d,p)) to confirm hydrogen bonding .

NMR : ¹H/¹³C NMR to resolve biphenyl and furan protons (e.g., aromatic protons at δ 7.2–8.0 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) .

UV-Vis : Analyze π→π* and n→π* transitions (200–400 nm) with TD-DFT simulations to correlate experimental and theoretical spectra .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen-bonding patterns observed in different studies?

Contradictions often arise from solvent polarity, crystallization conditions, or substituent effects.

Perform variable-temperature SCXRD to assess dynamic hydrogen bonding.

Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking vs. H-bonding in vs. 12).

Cross-validate with computational methods (e.g., AIM or NBO analysis in Gaussian 09) to distinguish competing intramolecular and intermolecular bonds .

Q. What strategies optimize this compound’s bioactivity against specific targets (e.g., HIV-1 protease)?

Structure-Activity Relationship (SAR) : Modify the biphenyl group with electron-withdrawing substituents (e.g., –NO₂, –Cl) to enhance binding affinity.

Docking Studies : Use AutoDock 4.2/Vina to simulate interactions with target proteins (e.g., HIV-1 protease’s active site). Focus on hydrogen bonds between thiourea’s NH and catalytic aspartic acid residues.

In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) at varying concentrations (e.g., 10–100 µM) .

Q. How should researchers address thermal decomposition anomalies in DSC/TGA data?

Controlled Atmosphere TGA : Perform under nitrogen vs. oxygen to identify oxidative degradation pathways.

Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and compare with DFT-predicted bond dissociation energies.

Correlate with XRD : Post-thermal analysis XRD can reveal phase changes or decomposition products .

Q. What experimental designs mitigate challenges in reproducing synthetic yields?

DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst (e.g., triethylamine), and stoichiometry to identify critical factors.

In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., isothiocyanate conversion).

Scale-Up Protocols : Optimize stirring rate and cooling gradients to maintain reaction homogeneity .

Data Analysis & Contradictions

Q. How to reconcile conflicting bioactivity results across studies?

Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin).

Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives from rapid degradation.

Cross-Study Meta-Analysis : Compare logP, polar surface area, and solubility (e.g., vs. 9) to identify physicochemical drivers of activity .

Q. What methodologies validate computational predictions of non-covalent interactions?

SCXRD vs. DFT : Overlay experimental and optimized geometries to assess accuracy in predicting hydrogen bond lengths (e.g., N–H···S ≈ 2.8–3.2 Å).

QTAIM (Quantum Theory of Atoms in Molecules) : Calculate electron density (ρ) at bond critical points to confirm interaction strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.